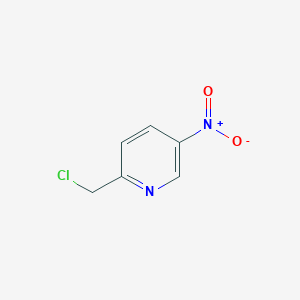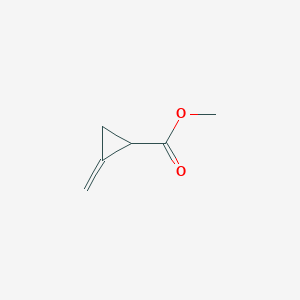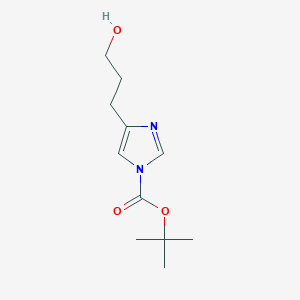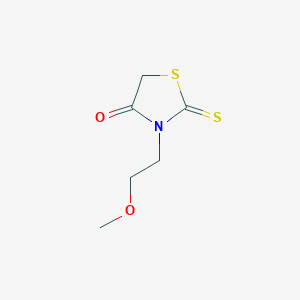
3,6,9,12-Tetraoxatetradecane-1,14-dithiol
Übersicht
Beschreibung
3,6,9,12-Tetraoxatetradecane-1,14-dithiol is an organic compound with the molecular formula C10H22O4S2 It is a member of the polyethylene glycol family, characterized by the presence of multiple ether linkages and terminal thiol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxatetradecane-1,14-dithiol typically involves the reaction of polyethylene glycol derivatives with thiol-containing reagents. One common method is the reaction of 3,6,9,12-Tetraoxatetradecane-1,14-diol with thionyl chloride to form the corresponding dichloride, followed by reaction with sodium hydrosulfide to introduce the thiol groups.
Reaction Conditions:
-
Step 1: Reaction with thionyl chloride
Reagents: 3,6,9,12-Tetraoxatetradecane-1,14-diol, thionyl chloride
Conditions: Anhydrous conditions, reflux
Product: 3,6,9,12-Tetraoxatetradecane-1,14-dichloride
-
Step 2: Reaction with sodium hydrosulfide
Reagents: 3,6,9,12-Tetraoxatetradecane-1,14-dichloride, sodium hydrosulfide
Conditions: Aqueous conditions, room temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12-Tetraoxatetradecane-1,14-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation:
Reagents: Hydrogen peroxide, iodine
Conditions: Mild conditions, aqueous or organic solvents
Products: Disulfides
-
Reduction:
Reagents: Dithiothreitol, tris(2-carboxyethyl)phosphine
Products: Thiol groups
-
Substitution:
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic conditions, organic solvents
Products: Substituted thiol derivatives
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraoxatetradecane-1,14-dithiol has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives, coatings, and sealants.
Wirkmechanismus
The mechanism of action of 3,6,9,12-Tetraoxatetradecane-1,14-dithiol is primarily based on its thiol groups, which can form covalent bonds with various substrates. The thiol groups can undergo oxidation to form disulfides, participate in thiol-disulfide exchange reactions, and act as nucleophiles in substitution reactions. These properties enable the compound to modify biomolecules, cross-link polymers, and form stable conjugates with other molecules.
Vergleich Mit ähnlichen Verbindungen
3,6,9,12-Tetraoxatetradecane-1,14-dithiol can be compared with other similar compounds, such as:
3,6,9,12-Tetraoxatetradecane-1,14-diol: Lacks thiol groups, making it less reactive in thiol-specific reactions.
3,6,9,12-Tetraoxatetradecane-1,14-diamine: Contains amine groups instead of thiol groups, leading to different reactivity and applications.
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate: A derivative with sulfonate groups, used as a cross-linker in different contexts.
The uniqueness of this compound lies in its dual thiol groups, which provide versatile reactivity and enable a wide range of applications in various fields.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S2/c15-9-7-13-5-3-11-1-2-12-4-6-14-8-10-16/h15-16H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOUFUGWIRAUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS)OCCOCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520300 | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89141-20-8 | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate](/img/structure/B3058305.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B3058306.png)


